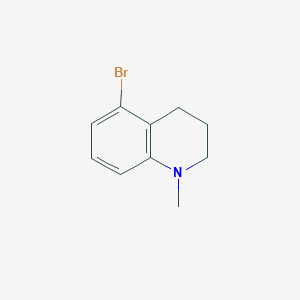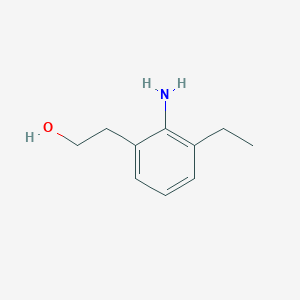
2-溴-4-乙炔基-1-甲氧基苯
描述
2-Bromo-4-ethynyl-1-methoxybenzene is a chemical compound with the molecular weight of 211.06 . It is a powder at room temperature . The IUPAC name for this compound is 2-bromo-4-ethynyl-1-methoxybenzene .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-ethynyl-1-methoxybenzene is 1S/C9H7BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
2-Bromo-4-ethynyl-1-methoxybenzene is a powder at room temperature . The melting point of this compound is between 89-91°C .科学研究应用
有机化学中的电合成
Esteves,Ferreira和Medeiros(2007)的一项研究探讨了包括2-溴-4-乙炔基-1-甲氧基苯的化合物的电化学还原。这个过程由镍(I)四甲基环戊胺催化,导致四氢呋喃衍生物的高产率。这表明该化合物在选择性自由基环化中的实用性,这是有机合成中的一个重要方法(Esteves, Ferreira, & Medeiros, 2007)。
手性液晶的合成
Bertini等人(2003)使用涉及2-溴-4-乙炔基-1-甲氧基苯的反应来合成不饱和β-C-芳基糖苷。这些糖苷是合成手性液晶的重要前体,表明该化合物在开发具有潜在应用于显示器和光电子器件的先进材料中的作用(Bertini et al., 2003)。
受空间位阻保护的二磷烯的制备
Toyota,Kawasaki,Nakamura和Yoshifuji(2003)的一项研究涉及使用2-溴-4-乙炔基-1-甲氧基苯的笨重溴苯衍生物合成受空间位阻保护的二磷烯和芴亚磷烯。这突显了该化合物在制备低配位磷原子中的作用,这对化学合成中的各种应用至关重要(Toyota et al., 2003)。
有机反应中的催化作用
Niknam和Nasehi(2002)展示了2-溴-4-乙炔基-1-甲氧基苯衍生物作为环氧化物开环中的催化剂的用途。这个过程高效地产生邻碘醇和溴醇,这是制药和农药行业中的关键中间体(Niknam & Nasehi, 2002)。
安全和危害
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
作用机制
Target of Action
It is known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
2-Bromo-4-ethynyl-1-methoxybenzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . This is a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can potentially interact with various biochemical pathways, depending on their specific functional groups and structure .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s molecular weight, solubility, and chemical structure .
Result of Action
Benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and structure .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-ethynyl-1-methoxybenzene can be influenced by various environmental factors . These can include factors such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
2-Bromo-4-ethynyl-1-methoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its bromine and ethynyl groups. The bromine atom can participate in halogen bonding, while the ethynyl group can engage in π-π interactions with aromatic amino acids in proteins. These interactions can influence the activity of enzymes and the binding affinity of proteins, making 2-Bromo-4-ethynyl-1-methoxybenzene a valuable tool in studying biochemical pathways .
Cellular Effects
2-Bromo-4-ethynyl-1-methoxybenzene affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 2-Bromo-4-ethynyl-1-methoxybenzene can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-4-ethynyl-1-methoxybenzene exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with nucleophilic residues in proteins, while the ethynyl group can participate in π-π stacking interactions. These interactions can lead to enzyme inhibition or activation, depending on the context. Furthermore, 2-Bromo-4-ethynyl-1-methoxybenzene can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-ethynyl-1-methoxybenzene can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that 2-Bromo-4-ethynyl-1-methoxybenzene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-ethynyl-1-methoxybenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular stress and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-Bromo-4-ethynyl-1-methoxybenzene is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes further influence its metabolic fate and biological activity .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-ethynyl-1-methoxybenzene is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can interact with transcription factors and other nuclear proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-4-ethynyl-1-methoxybenzene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of 2-Bromo-4-ethynyl-1-methoxybenzene is essential for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
2-bromo-4-ethynyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNNVRSAHPVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297000 | |
| Record name | 2-Bromo-4-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859211-28-2 | |
| Record name | 2-Bromo-4-ethynyl-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859211-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)


![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)







